molecular formula C9H9BrFNO2 B13498476 (r)-2-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid

(r)-2-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid

Cat. No.: B13498476
M. Wt: 262.08 g/mol
InChI Key: MQJFVIRBPSXVRP-MRVPVSSYSA-N
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Description

(R)-2-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid is a chiral non-natural amino acid derivative characterized by a propanoic acid backbone substituted with a 4-bromo-2-fluorophenyl group at the β-carbon and an amino group at the α-carbon in the R-configuration. This compound belongs to the class of halogenated phenylalanine analogs, where bromine and fluorine substituents on the aromatic ring influence its electronic, steric, and biochemical properties.

Key structural features include:

  • Stereochemistry: The R-configuration at the α-carbon distinguishes it from its S-enantiomer, which may exhibit divergent biological activity .
  • Substituents: The 4-bromo and 2-fluoro groups enhance lipophilicity and metabolic stability, making it valuable in medicinal chemistry for drug discovery .
  • Applications: Such derivatives are often used as building blocks in peptide synthesis, enzyme inhibitors, or ligands in asymmetric catalysis .

Properties

Molecular Formula

C9H9BrFNO2

Molecular Weight

262.08 g/mol

IUPAC Name

(2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoic acid

InChI

InChI=1S/C9H9BrFNO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m1/s1

InChI Key

MQJFVIRBPSXVRP-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C=C1Br)F)C[C@H](C(=O)O)N

Canonical SMILES

C1=CC(=C(C=C1Br)F)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Methodology:

  • Starting Material: N-protected phenylalanine derivatives, such as N-Boc-(4-bromo-2-fluorophenyl)alanine.
  • Key Step: Enzymatic or chiral catalyst-mediated asymmetric hydrogenation or amino functionalization.
  • Catalysts: Use of chiral Rh, Ru, or Ir complexes with chiral ligands (e.g., BINAP, BINOL derivatives).
  • Reaction Conditions: Mild hydrogenation conditions at 1-10 atm H₂ pressure, typically at room temperature or slightly elevated temperatures.

Research Data:

Step Catalyst Enantioselectivity (% ee) Yield (%) Remarks
Hydrogenation Rh(BINAP) >99 85 High stereocontrol and purity

Advantages:

  • High enantiomeric excess (>99% ee).
  • Compatibility with various functional groups.
  • Scalability for industrial synthesis.

A classical approach involves halogenation of phenylalanine derivatives followed by amino group introduction at the alpha position.

Stepwise Procedure:

  • Step 1: Bromination of phenylalanine or phenylalanine derivatives at the para position of the phenyl ring using N-bromosuccinimide (NBS) in the presence of a radical initiator under controlled conditions.

  • Step 2: Fluorination at the ortho position using selective electrophilic fluorinating agents such as Selectfluor or diethylaminosulfur trifluoride (DAST).

  • Step 3: Conversion of the protected phenylalanine derivative to the free amino acid via hydrolysis under acidic or basic conditions.

  • Step 4: Resolution of enantiomers through chiral chromatography or enzymatic resolution to obtain the (R)-enantiomer.

Data Table:

Reagents Conditions Yield (%) Enantiomeric Excess (% ee) Notes
NBS, radical initiator Room temp, 2h 70 racemic Requires resolution
Selectfluor Reflux, 4h 65 racemic Enantioselective resolution needed

Notes:

  • This route is versatile but often yields racemic mixtures, necessitating resolution steps.
  • Enzymatic resolution or chiral chromatography enhances enantiomeric purity.

Synthesis via Cross-Coupling Reactions

Recent advances utilize cross-coupling reactions such as Suzuki-Miyaura or Negishi coupling to introduce the halogenated phenyl group onto a suitable amino acid precursor.

Procedure:

  • Step 1: Synthesize a boronic acid or organozinc reagent of 4-bromo-2-fluorobenzene.
  • Step 2: Couple with a protected amino acid derivative bearing a halide or suitable leaving group.
  • Step 3: Deprotect and purify to obtain the target compound.

Reaction Conditions and Data:

Catalyst Solvent Temperature Yield (%) Enantiomeric Purity Reference
Pd(PPh₃)₄ Toluene/Water Reflux 75 Enantiomeric purity >99%

Advantages:

  • High regioselectivity.
  • Broad substrate scope.
  • Suitable for late-stage functionalization.

Specific Research-Backed Protocols

Recent patent literature (e.g., CN105601504A) describes a multi-step process involving:

  • Preparation of zinc reagents with ethyl 2-bromopropionate.
  • Coupling with halogenated biphenyl derivatives.
  • Hydrolysis and stereoselective resolution to yield the (R)-enantiomer.

Summary of Key Steps:

Step Reagents Conditions Yield (%) Notes
Zinc reagent preparation Zinc powder, TMSCl, THF Reflux, 3-4h 80 Controlled atmosphere
Coupling Halogenated biphenyl, zinc reagent Reflux, 4h 65 Requires purification

This method emphasizes high yield, environmental safety, and process efficiency.

Summary Table of Preparation Methods

Method Starting Materials Key Reactions Enantiomeric Purity Advantages Limitations
Enantioselective catalysis Phenylalanine derivatives Asymmetric hydrogenation >99% ee High stereoselectivity Cost of chiral catalysts
Halogenation & resolution Phenylalanine derivatives Bromination, fluorination racemic, resolved Well-established Multi-step, racemic mixtures
Cross-coupling Halogenated phenyls, amino precursors Suzuki, Negishi >99% ee Late-stage functionalization Requires organometallic reagents
Patent-based multi-step Biphenyl derivatives, zinc reagents Coupling, hydrolysis High Scalable, efficient Complex process

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized phenyl derivatives.

Scientific Research Applications

®-2-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms on the phenyl ring can influence the binding affinity and specificity of the compound for its target. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of protein-protein interactions.

Comparison with Similar Compounds

Structural Analogs with Halogen-Substituted Phenyl Groups

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight CAS Number Substituents Enantiomer Purity/Data Source/Reference
(R)-2-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid C₉H₁₀BrFNO₂ 288.08 Not explicitly provided<sup>†</sup> 4-Br, 2-F R >95% (racemic mixture available)
(S)-2-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid C₉H₁₀BrFNO₂ 288.08 1213206-88-2 4-Br, 2-F S 95%
(R)-2-Amino-3-(3-bromophenyl)propanoic acid C₉H₁₀BrNO₂ 252.09 99295-78-0 3-Br R >98%
(R)-2-Amino-3-(4-bromophenyl)propanoic acid C₉H₁₀BrNO₂ 252.09 Not provided 4-Br R [α]D²⁵ = −2511 (CHCl₃)
2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid C₉H₁₀FNO₃ 199.18 1069068-11-6 4-F, 3-OH Racemic N/A

<sup>†</sup> The racemic mixture of the target compound is listed under CAS 439587-17-4 .

Key Observations:

Substituent Position Effects: Bromine at the 4-position (vs. For example, Ni(II) Schiff base complexes of (R)-4-bromo derivatives exhibit lower yields (79.3%) compared to 3-bromo analogs (92.4%), suggesting steric hindrance during synthesis .

Enantiomeric Differences: The S-enantiomer of 2-amino-3-(4-bromo-2-fluorophenyl)propanoic acid (CAS 1213206-88-2) is commercially available but may differ in biological activity due to stereospecific interactions . In phenylalanine-derived compounds, enantiomers like (R)- and (S)-2-amino-3-(4-hydroxyphenyl)propanoic acid exhibit identical connectivity but distinct topography, leading to divergent pharmacological profiles .

Functional Group Variations: Replacement of bromine with boronic acid (e.g., 4-borono-D-phenylalanine) creates a scaffold for protease inhibitors or boron neutron capture therapy agents . Hydroxyl groups (e.g., 2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid) introduce polarity, affecting solubility and membrane permeability .

Biological Activity

(R)-2-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid is a chiral amino acid derivative notable for its unique structural features, which include the presence of both bromine and fluorine atoms on the phenyl ring. This compound, with the molecular formula C₉H₉BrFNO₂ and a molecular weight of 262.08 g/mol, has garnered attention in medicinal chemistry and biochemistry due to its potential biological activities.

The compound's structure enhances its binding affinity and specificity towards various biological targets, making it a valuable candidate for research in enzyme-substrate interactions and protein-ligand binding studies. The IUPAC name for this compound is (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoic acid, and its InChI key is MQJFVIRBPSXVRP-MRVPVSSYSA-N .

Biological Activity Overview

Research indicates that (R)-2-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid exhibits several biological activities, including:

  • Enzyme Modulation : The compound has been shown to influence enzymatic activity by interacting with specific enzymes, thereby modulating their function.
  • Receptor Signaling : It plays a role in receptor signaling pathways, potentially affecting cellular responses.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antibacterial and antifungal activities.

Interaction with Biological Targets

The presence of halogen substituents (bromine and fluorine) significantly affects the compound's interaction with biological targets. These modifications can enhance lipophilicity and alter electronic properties, leading to improved binding affinities in biochemical assays .

Table 1: Structural Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
2-Amino-3-(4-fluorophenyl)propanoic acidContains a fluorine atom on the phenyl ringLacks bromine substitution
2-Amino-3-(4-bromophenyl)propanoic acidContains a bromine atom but no fluorineDifferent halogen substitution
2-Amino-3-(4-chloro-3-fluorophenyl)propanoic acidContains both chlorine and fluorineDifferent halogen combinations

The dual halogen substitution in (R)-2-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid imparts distinct chemical reactivity compared to similar compounds, making it particularly interesting for drug design .

Case Studies and Research Findings

  • Enzyme Interaction Studies : Research has demonstrated that (R)-2-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid can effectively modulate the activity of certain enzymes involved in metabolic pathways. For instance, studies involving phenylalanine amino mutase (PAM) have shown that this compound influences substrate affinity based on its halogen substituents .
  • Antimicrobial Activity : In vitro assays have indicated that the compound exhibits antimicrobial properties against various bacterial strains. Minimum inhibitory concentration (MIC) values suggest moderate to good activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The observed MIC values ranged from 4.69 to 22.9 µM for different strains.
  • Pharmacological Applications : Given its ability to interact with multiple biological targets, there is potential for (R)-2-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid to be developed into novel therapeutic agents. Its unique structural characteristics make it a candidate for further exploration in drug development programs aimed at treating various diseases .

Q & A

Q. What are the primary synthetic routes for (R)-2-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid, and how can reaction conditions be optimized?

The synthesis typically starts with 4-bromo-2-fluoroaniline as a precursor. Key steps include halogen retention during coupling reactions and stereoselective introduction of the amino group. Optimization involves adjusting solvent systems (e.g., THF or DMF), temperature (60–100°C), and catalysts (e.g., palladium for cross-coupling). Yield improvements (from ~40% to >70%) are achieved via iterative refinement of reaction times and stoichiometric ratios of intermediates .

Q. How can spectroscopic methods (NMR, MS) distinguish (R)-2-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid from its structural analogs?

  • ¹H/¹³C NMR : The bromine and fluorine substituents on the phenyl ring produce distinct splitting patterns (e.g., meta-fluorine coupling in aromatic regions at δ 7.2–7.8 ppm).
  • HRMS : The molecular ion [M+H]⁺ at m/z 276.97 (C₉H₁₀BrFNO₂⁺) confirms the molecular formula. Differentiation from analogs (e.g., 4-chloro-2-fluoro derivatives) relies on isotopic patterns (Br vs. Cl) and shifts in carboxylate proton signals .

Q. What are the key substitution reactions feasible at the bromine and fluorine sites of the phenyl ring?

Bromine undergoes nucleophilic aromatic substitution (e.g., with amines or thiols under Pd catalysis), while fluorine is typically inert under mild conditions but can participate in electrophilic substitutions under strong acidic/basic conditions. Example: Bromine replacement with a methoxy group using NaOMe/CuI yields (R)-2-amino-3-(4-methoxy-2-fluorophenyl)propanoic acid .

Advanced Research Questions

Q. How does the stereochemistry (R-configuration) influence the compound’s binding affinity to biological targets, such as enzymes or receptors?

The R-configuration enhances enantioselective interactions with chiral binding pockets. For example, molecular docking studies reveal that the R-enantiomer forms a hydrogen bond network with residues in GABA receptors (e.g., Arg-218), while the S-enantiomer shows steric clashes. Activity assays in neuronal cells confirm a 10-fold higher potency for the R-form .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values in kinase inhibition assays)?

Discrepancies may arise from variations in assay conditions (pH, ionic strength) or impurity profiles. Mitigation strategies include:

  • Standardized assays : Use identical buffer systems (e.g., Tris-HCl pH 7.4) and enzyme sources.
  • HPLC purity verification : Ensure >98% enantiomeric purity via chiral columns (e.g., Chiralpak IA).
  • Control experiments : Test against common off-target kinases (e.g., PKA, PKC) .

Q. How can computational chemistry (MD simulations, QSAR) guide the design of derivatives with enhanced metabolic stability?

  • MD Simulations : Predict metabolic hotspots (e.g., CYP450 oxidation at the β-carbon) and guide fluorination or steric hindrance strategies.
  • QSAR Models : Correlate logP values with microsomal stability data to prioritize derivatives with balanced hydrophobicity (optimal logP: 1.5–2.5) .

Q. What are the challenges in achieving regioselective functionalization of the phenyl ring without compromising stereochemical integrity?

Competing side reactions (e.g., debromination or racemization) occur under harsh conditions. Solutions include:

  • Low-temperature Pd-catalyzed couplings (0–25°C) to preserve stereochemistry.
  • Protecting group strategies : Use tert-butoxycarbonyl (Boc) for the amino group during halogenation steps .

Comparative and Mechanistic Questions

Q. How do structural analogs with varying halogen positions (e.g., 4-bromo-3-fluorophenyl) differ in reactivity and bioactivity?

  • Reactivity : Bromine at the para position (vs. meta) increases electron-withdrawing effects, accelerating nucleophilic substitution.
  • Bioactivity : The 4-bromo-2-fluoro analog shows higher kinase inhibition (IC₅₀ = 12 µM) than the 3-bromo-4-fluoro derivative (IC₅₀ = 35 µM), likely due to optimized steric alignment in ATP-binding pockets .

Q. What methodologies validate the compound’s role as a biochemical probe in enzyme mechanism studies?

  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) with target enzymes.
  • Fluorescence polarization assays : Monitor competitive displacement of fluorescent ligands (e.g., FITC-labeled ATP analogs) .

Q. How can isotopic labeling (e.g., ¹⁸O, ²H) trace metabolic pathways in in vitro hepatocyte models?

  • ¹⁸O-Labeling : Track carboxylate group metabolism via LC-MS/MS fragmentation patterns.
  • ²H-Labeling at β-carbon : Assess oxidative deamination rates using deuterium kinetic isotope effects (KIE > 2 indicates rate-limiting C-H bond cleavage) .

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